2-Cyclopropoxy-3-nitrobenzenesulfonamide
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Overview
Description
2-Cyclopropoxy-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H10N2O5S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropylamine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, at ambient temperature. The reaction mixture is then acidified, and the product is isolated by extraction and purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Cyclopropoxy-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-Cyclopropoxy-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-nitrobenzenesulfonamide is not well-documented. like other sulfonamides, it is likely to interact with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro group may also play a role in its biological activity, possibly through redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-3-nitrobenzenesulfonamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
3-Nitrobenzenesulfonamide: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Cyclopropoxybenzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.
Uniqueness
2-Cyclopropoxy-3-nitrobenzenesulfonamide is unique due to the presence of both a cyclopropoxy group and a nitro group on the benzene ring. This combination of functional groups can influence its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H10N2O5S |
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Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O5S/c10-17(14,15)8-3-1-2-7(11(12)13)9(8)16-6-4-5-6/h1-3,6H,4-5H2,(H2,10,14,15) |
InChI Key |
SLMNTWYFTYTFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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